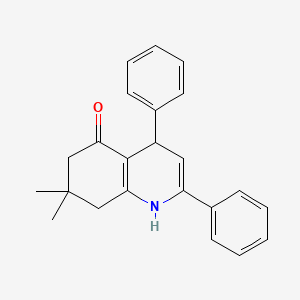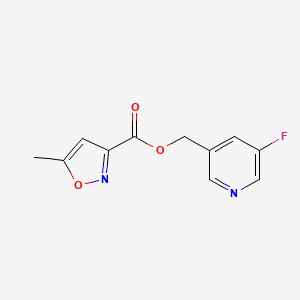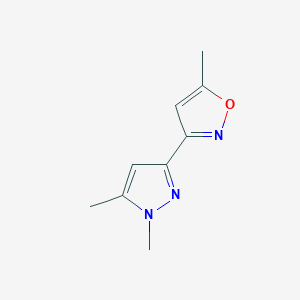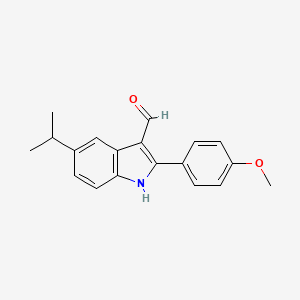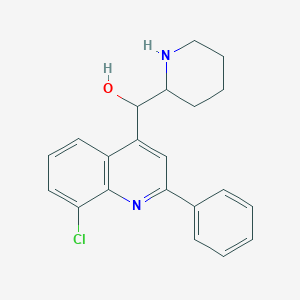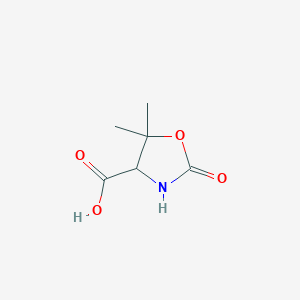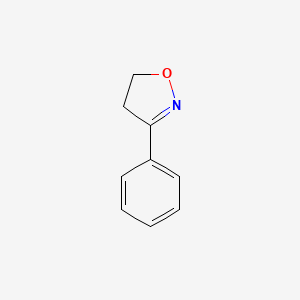
5'-S-(2-Sulfoethyl)-5'-thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a sulfonic acid group via a thioether linkage. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions, often using catalysts like Lewis acids.
Thioether Linkage Formation: The thioether linkage is formed by reacting the glycosylated purine with a thiol compound under mild conditions.
Sulfonic Acid Group Introduction: Finally, the sulfonic acid group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sulfonic acid group, leading to various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives, desulfonated products.
Substitution: Various substituted purine or tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Nucleic Acid Research: Its purine base allows it to interact with nucleic acids, useful in studying DNA/RNA interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Agents: Its unique structure can be used to develop diagnostic agents for imaging or detecting specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed in various analytical techniques due to its distinct chemical properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules. The purine base can form hydrogen bonds and π-π interactions with nucleic acids or proteins, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. The thioether linkage provides flexibility, allowing the molecule to adopt various conformations for optimal interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: Shares the purine base but lacks the thioether and sulfonic acid groups.
Thioethersulfonic Acids: Compounds with similar thioether and sulfonic acid groups but different core structures.
Nucleoside Analogues: Compounds with similar purine bases attached to different sugar moieties.
Uniqueness
The uniqueness of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid lies in its combination of a purine base, tetrahydrofuran ring, thioether linkage, and sulfonic acid group. This combination provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
84211-32-5 |
|---|---|
Molekularformel |
C12H17N5O6S2 |
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C12H17N5O6S2/c13-10-7-11(15-4-14-10)17(5-16-7)12-9(19)8(18)6(23-12)3-24-1-2-25(20,21)22/h4-6,8-9,12,18-19H,1-3H2,(H2,13,14,15)(H,20,21,22)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
OZUBQHJWZVIBJA-WOUKDFQISA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCS(=O)(=O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCS(=O)(=O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
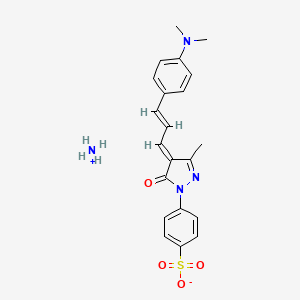
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

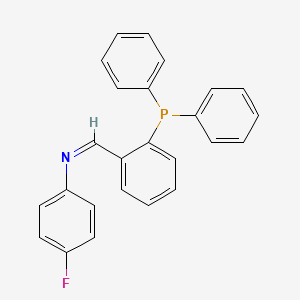
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
